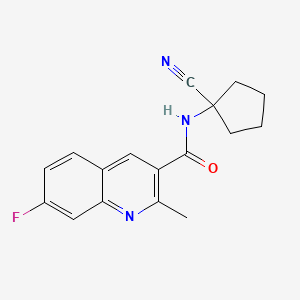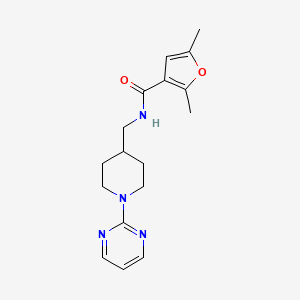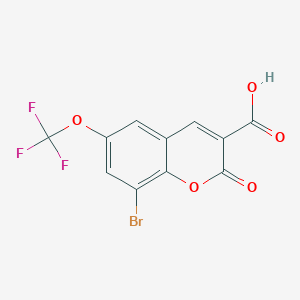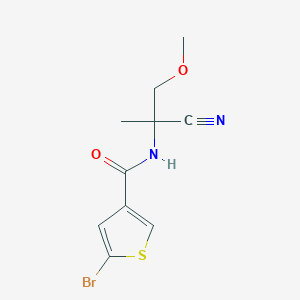
N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide, commonly referred to as CC-115, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. Its chemical structure consists of a quinoline ring system with a carbamide group and a cyanocyclopentyl group attached to it.
Aplicaciones Científicas De Investigación
CC-115 has been studied for its potential use in treating various diseases, including cancer, autoimmune disorders, and fibrosis. It has been shown to inhibit the activity of several key signaling pathways, including mTORC1, mTORC2, and PI3K, which are involved in cell growth, proliferation, and survival. CC-115 has also been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a crucial role in the immune response.
Mecanismo De Acción
CC-115 inhibits the activity of mTORC1, mTORC2, and PI3K by binding to their catalytic domains. This leads to a decrease in the phosphorylation of downstream targets, such as S6K1 and AKT, which are involved in cell growth and survival. CC-115 also modulates the activity of immune cells by inhibiting the production of cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
CC-115 has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of the immune response. It has also been shown to reduce the production of extracellular matrix proteins, which are involved in fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CC-115 has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple signaling pathways, and its potential use in combination therapy. However, it also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high doses, and the need for further studies to determine its optimal dosing and administration.
Direcciones Futuras
There are several future directions for the study of CC-115, including its potential use in combination therapy with other drugs, its application in the treatment of specific diseases, and the development of new analogs with improved pharmacological properties. Further studies are also needed to determine the optimal dosing and administration of CC-115, as well as its potential toxicity and side effects. Overall, CC-115 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent in the future.
Métodos De Síntesis
The synthesis of CC-115 involves several steps, including the preparation of the quinoline ring system, the introduction of the cyanocyclopentyl group, and the attachment of the carbamide group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of CC-115 has been described in detail in several research articles, and its purity and identity have been confirmed through various analytical techniques.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-7-fluoro-2-methylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11-14(8-12-4-5-13(18)9-15(12)20-11)16(22)21-17(10-19)6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVRRQCMLGJIDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({4-[2-(2-Thienyl)vinyl]-2-pyrimidinyl}sulfanyl)acetonitrile](/img/structure/B2444969.png)
![1-(3,4-difluorophenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2444971.png)



![(E)-1-benzyl-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2444979.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)
![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)
![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)